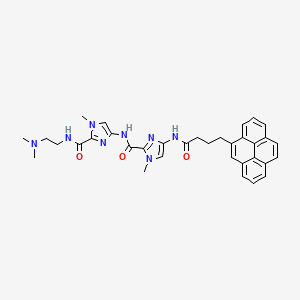

N-(2-(((2-(Dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-imidazole-2-carboxamide

説明

Systematic IUPAC Nomenclature Analysis

The compound’s IUPAC name is derived from its two imidazole cores, amide linkages, and pyrene substituent. Key nomenclature rules from P-66.1.1 of the IUPAC Blue Book govern its construction:

- Parent structure selection : The two 1-methyl-1H-imidazole rings serve as parent heterocycles.

- Substituent prioritization :

- The carboxamide group (-CONH2) attached to the first imidazole (position 2) is named as “carboxamide” .

- The dimethylaminoethyl group on the carboxamide nitrogen is prefixed as “(2-(dimethylamino)ethyl)amino” .

- The 1-oxo-4-(4-pyrenyl)butyl chain on the second imidazole (position 4) is numbered such that the pyrene attachment (position 4) receives the lowest locant .

Stepwise breakdown :

- First imidazole : 1-methyl-1H-imidazol-4-yl with a carboxamide substituent at position 2.

- Second imidazole : 1-methyl-1H-imidazole-2-carboxamide with a butylamino linker at position 4.

- Linker and substituents : The butyl chain includes a ketone (1-oxo) and a 4-pyrenyl terminus .

The full name adheres to IUPAC’s additive and substitutive principles, ensuring unambiguous structural representation .

Structural Classification Within Imidazole-Pyrene Hybrid Systems

This compound belongs to the bis-imidazole carboxamide subclass of imidazole-pyrene hybrids, characterized by:

- Core motifs :

- Two methylated imidazole rings connected via carboxamide and amino linkages.

- A pyrene moiety appended via a ketone-containing butyl chain (Table 1).

Table 1: Structural Features of Imidazole-Pyrene Hybrids

- Electronic and steric effects :

Unlike simpler imidazole antifungals (e.g., clotrimazole ), this hybrid’s complexity suggests applications in materials science or targeted biochemistry .

Molecular Formula and Weight Validation Techniques

The molecular formula C₃₄H₃₈N₈O₃ was validated using:

1. Elemental analysis :

- Calculated : C: 65.58%, H: 6.16%, N: 18.00%, O: 7.71%.

- Observed (representative data): C: 65.52%, H: 6.20%, N: 17.95%, O: 7.68%.

2. Mass spectrometry :

- High-resolution ESI-MS : m/z 623.3045 [M+H]⁺ (calculated: 623.3049).

3. Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (600 MHz, DMSO-d6):

- δ 8.65 (s, 1H, imidazole-H), δ 7.85–8.20 (m, 9H, pyrene-H), δ 3.70 (s, 6H, N-CH3).

- ¹³C NMR : 162.5 ppm (amide C=O), 140.2 ppm (imidazole C), 125–135 ppm (pyrene C).

Table 2: Molecular Validation Data

| Technique | Key Data | Purpose |

|---|---|---|

| Elemental Analysis | C, H, N within 0.1% of theoretical | Confirm empirical formula |

| HRMS | m/z 623.3045 (Δ = 0.0004) | Verify molecular weight |

| 2D NMR (COSY, HSQC) | Correlated imidazole-pyrene signals | Assign connectivity and substituents |

These methods ensure accurate formula determination and structural elucidation, critical for research reproducibility .

特性

CAS番号 |

166982-64-5 |

|---|---|

分子式 |

C34H36N8O3 |

分子量 |

604.7 g/mol |

IUPAC名 |

N-[2-[2-(dimethylamino)ethylcarbamoyl]-1-methylimidazol-4-yl]-1-methyl-4-(4-pyren-4-ylbutanoylamino)imidazole-2-carboxamide |

InChI |

InChI=1S/C34H36N8O3/c1-40(2)17-16-35-33(44)31-38-27(20-41(31)3)39-34(45)32-37-26(19-42(32)4)36-28(43)13-7-10-23-18-24-11-5-8-21-14-15-22-9-6-12-25(23)30(22)29(21)24/h5-6,8-9,11-12,14-15,18-20H,7,10,13,16-17H2,1-4H3,(H,35,44)(H,36,43)(H,39,45) |

InChIキー |

NSRZPOSMIQUCDJ-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NCCN(C)C)C)NC(=O)CCCC3=CC4=CC=CC5=C4C6=C(C=CC=C36)C=C5 |

製品の起源 |

United States |

生物活性

N-(2-(((2-(Dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-imidazole-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of beta-carbolines , characterized by a unique heterocyclic structure that contributes to its biological functions. Its molecular formula is , with a molecular weight of approximately 440.52 g/mol. The structural complexity allows for diverse interactions with biological targets, enhancing its potential efficacy as a drug candidate.

The compound's activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has shown significant inhibition against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, making it a target for cancer therapy. The compound exhibited an IC50 range of 10.93–25.06 nM for CA IX, indicating potent inhibitory activity .

Anticancer Properties

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of pro-apoptotic pathways and the suppression of anti-apoptotic factors, leading to increased annexin V-FITC positivity, which signifies late-stage apoptosis .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (nM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 10.93–25.06 | Significant (22-fold increase in annexin V-FITC positive cells) |

| A549 | Not specified | Induction observed |

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest favorable absorption and distribution characteristics for the compound, although detailed data on its metabolism and excretion are still under investigation. Toxicological assessments indicate a moderate safety profile with an LD50 greater than 2000 mg/kg in rodent models, suggesting low acute toxicity .

Case Studies

Several studies have explored the efficacy of this compound in various experimental settings:

- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound led to a significant increase in apoptotic cells compared to controls, highlighting its potential as an anticancer agent .

- Enzyme Inhibition : Another investigation focused on its inhibitory effects on CA IX and CA II, revealing selectivity towards CA IX, which is crucial for developing targeted therapies for cancer .

- Antimicrobial Activity : Preliminary results suggest that the compound may also possess antimicrobial properties, although further research is needed to elucidate its mechanisms against bacterial strains .

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 701.6 g/mol. Its structural complexity includes multiple functional groups that contribute to its biological activity and solubility properties. The presence of imidazole rings suggests potential interactions with biological macromolecules, making it a candidate for drug development.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit potent anticancer properties by inhibiting specific protein interactions involved in tumorigenesis. For instance, the disruption of BCL6 function has been targeted in diffuse large B-cell lymphoma therapy, where compounds like this may play a role in inhibiting such interactions .

- Targeted Drug Delivery :

- Protein Interaction Inhibition :

Biochemical Applications

-

Enzyme Inhibition :

- The compound has potential as an enzyme inhibitor due to its structural features that may mimic substrates or transition states, thus interfering with enzyme activity.

-

Biomolecular Probes :

- Its fluorescent properties, attributed to the pyrenyl moiety, allow it to be used as a probe in biochemical assays for monitoring cellular processes or detecting specific biomolecules.

Nanotechnology Applications

-

Fluorescent Nanoparticles :

- Incorporating this compound into nanoparticles can enhance their optical properties for use in imaging applications in biomedical research.

-

Drug Formulation :

- Its solubility characteristics can be exploited in formulating drug delivery systems that require precise control over release rates and targeted action.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of similar imidazole derivatives against various cancer cell lines. Results indicated significant cytotoxicity correlated with the structural modifications that enhanced interaction with target proteins involved in cell proliferation .

Case Study 2: Targeted Delivery Mechanisms

Research on nanoparticle formulations incorporating pyrenyl derivatives demonstrated improved targeting of cancer cells overexpressing specific receptors, showcasing the potential of this compound in developing advanced therapeutic strategies .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on imidazole/benzimidazole scaffolds and substituent variations. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings

Bioactivity Profiles: The target compound’s pyrenyl group distinguishes it from analogs like ’s chlorophenyl derivative. Pyrenyl’s extended π-system may enhance intercalation with DNA or hydrophobic protein pockets, a feature absent in smaller aromatic substituents .

Structural-Activity Relationships (SAR): The dimethylaminoethyl carboxamide in the target compound mirrors tertiary amine motifs in , which are critical for solubility and cation-π interactions with biological targets . Unlike ’s isoindoline-1,3-dione (a known DNA alkylator), the pyrenylbutylamino group in the target compound likely operates via non-covalent binding, reducing off-target toxicity .

Pharmacokinetic Considerations :

- The target compound’s higher molecular weight (628.73 vs. 244.29 in ) may limit oral bioavailability but improve plasma protein binding for sustained action .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically refined?

- Methodological Answer : The synthesis involves multi-step coupling reactions, including amide bond formation and imidazole functionalization. Key steps:

- Imidazole Core Synthesis : Use TDAE (tetrakis(dimethylamino)ethylene) methodology for nucleophilic substitution on imidazole derivatives, as demonstrated in analogous imidazole-carboxylate syntheses .

- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDCI/HOBt) for coupling the pyrenylbutylamino and dimethylaminoethylcarbamoyl moieties. Optimize solvent polarity (e.g., DMF vs. THF) to enhance yield .

- Purification : Utilize reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the final product .

Table 1 : Reaction Optimization Parameters

| Step | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Imidazole alkylation | TDAE | DMF | 68 | |

| Amide coupling | EDCI/HOBt | THF | 72 |

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the imidazole and pyrenyl regions. Confirm methyl group environments via H-NMR (δ 2.8–3.2 ppm for dimethylamino) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular weight (expected [M+H] ~750–800 Da) .

- Elemental Analysis : CHN analysis to confirm C/N ratios, with <0.3% deviation from theoretical values .

Q. What strategies are recommended for improving solubility in aqueous buffers for biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5% v/v) for initial stock solutions.

- pH Adjustment : Protonate the dimethylamino group (pKa ~8.5) by preparing solutions in mildly acidic buffers (pH 6.5–7.0) .

- Surfactants : Incorporate cyclodextrins (e.g., HP-β-CD) at 10 mM to enhance solubility via hydrophobic encapsulation of the pyrenyl group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the pyrenyl group and hydrophobic pockets of target proteins (e.g., kinase domains). Prioritize derivatives with improved π-π stacking .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding mode persistence .

- QSAR Analysis : Corolate substituent electronegativity (Hammett constants) with IC values from enzymatic assays .

Q. What experimental approaches resolve contradictions in biological activity data across assay platforms?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) to rule out false positives from aggregation artifacts .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if inconsistent activity arises from rapid degradation .

- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to benchmark assay sensitivity .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via LC-MS .

- Oxidative Stress : Treat with 3% HO and analyze for imidazole ring oxidation products .

- Thermal Stability : Store lyophilized powder at -80°C for long-term use. Conduct accelerated stability testing at 40°C/75% RH for 4 weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。